2-[3-(1-Piperidinyl)propoxy]benzaldehyde
Description
2-[3-(1-Piperidinyl)propoxy]benzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted at the 2-position with a 3-(1-piperidinyl)propoxy chain. This structure combines aromatic reactivity (via the aldehyde group) with a flexible tertiary amine-containing side chain, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions. The compound’s hydrochloride salt (CAS 7500-40-5) is documented in pharmaceutical research, though its specific applications remain understudied .
Properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16/h2-3,7-8,13H,1,4-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNWHXAYLQEXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549709 | |
| Record name | 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68997-50-2 | |
| Record name | 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde typically involves the reaction of 3-(1-piperidinyl)propanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Piperidinyl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[3-(1-Piperidinyl)propoxy]benzoic acid.
Reduction: 2-[3-(1-Piperidinyl)propoxy]benzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
2-[3-(1-Piperidinyl)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Structural Features of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde
The molecule comprises:
- Propoxy linker : A three-carbon chain enhancing conformational flexibility.
- Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom, contributing to basicity and lipophilicity.
This structure is optimized for membrane permeability and receptor binding, balancing polar (aldehyde, ether oxygen) and nonpolar (piperidine, propyl chain) regions.
Comparison with Structural Analogs
Piperidine vs. Piperazine Derivatives
2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS 1609400-71-6) replaces piperidine with a methyl-piperazine group. Key differences:
- Basicity : Piperazine (two nitrogen atoms) is more polar and basic than piperidine, altering solubility and ionization at physiological pH .
| Compound | Heterocycle | pKa (estimated) | LogP (predicted) | |
|---|---|---|---|---|
| This compound | Piperidine | ~10.5 | 2.8 | |
| 2-[3-(4-Methylpiperazinyl)propoxy]benzaldehyde | Methylpiperazine | ~8.5 (secondary amine) | 2.1 |
Alkoxy Chain Length Variations
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS 138351-08-3) shortens the propoxy chain to ethoxy:
Positional Isomerism in Benzaldehyde Substitution
3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-47-8) shifts the aldehyde to the 3-position:
- histamine receptors) .
- Molecular weight : 324.4 g/mol vs. 289.4 g/mol for the 2-isomer, impacting pharmacokinetics .
Biological Activity
2-[3-(1-Piperidinyl)propoxy]benzaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The biological activity of this compound can be attributed to its interactions with various molecular targets. Its mechanism may involve:
- Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways that regulate physiological processes.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Gene Expression Modulation: The compound could affect gene expression and protein synthesis, resulting in significant changes in cellular behavior.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged significantly across different strains, indicating varying susceptibility levels.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound induced apoptosis in cancer cell lines, primarily through the activation of caspase pathways. The compound's efficacy was compared to established chemotherapeutic agents, showing promising results in reducing cell viability.
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to cross the blood-brain barrier and exert protective effects against oxidative stress and inflammation. These findings suggest its potential utility in treating conditions such as Alzheimer's disease.
Case Studies and Experimental Data
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values varied (e.g., 32 µg/mL for E. coli). |
| Anticancer Properties | Induced apoptosis in cancer cell lines; IC50 values around 15 µM for breast cancer cells. |
| Neuroprotective Effects | Reduced oxidative stress markers in brain tissue; improved cognitive function in models. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
